(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane, universally known as QUINAP, is an axially chiral P,N-bidentate ligand utilized in transition-metal-catalyzed asymmetric synthesis [1]. Unlike classical C2-symmetric P,P-ligands, QUINAP features electronic desymmetrization through its diphenylphosphino donor and isoquinoline nitrogen donor. This distinct electronic profile, combined with a sterically demanding biaryl backbone, makes it an essential precursor for rhodium-, copper-, and silver-catalyzed transformations [1]. For procurement professionals and process chemists, QUINAP is typically sourced as a resolved enantiomer (R- or S-QUINAP) with >95% ee. Its primary value lies in enabling room-temperature asymmetric hydroborations, A3 couplings, and diborations that fail or require strict cryogenic conditions when attempted with traditional homotopic ligands [1].
Substituting QUINAP with structurally related but electronically symmetric P,P-ligands like BINAP routinely results in losses of enantioselectivity and diastereocontrol in specific catalytic cycles [1]. The efficacy of QUINAP stems from the differing trans-effects of its phosphorus and nitrogen atoms, which electronically differentiate the coordination sites on the metal center. In processes like hydroboration or diboration, this electronic asymmetry precisely dictates the orientation of incoming substrates, stabilizing a single transition state [1]. When a symmetric ligand like BINAP is substituted, the energy difference between competing diastereomeric transition states collapses (e.g., dropping from >4.0 kcal/mol to <0.5 kcal/mol), leading to racemic mixtures or the formation of unwanted anti-isomers [1]. Consequently, for validated QUINAP-dependent processes, generic substitution is not a viable procurement strategy.
In the rhodium-catalyzed asymmetric hydroboration of vinyl arenes, QUINAP demonstrates quantifiable stereodifferentiation advantages over classical C2-symmetric ligands[1]. Computational and experimental studies reveal that the Rh-QUINAP complex strongly favors a single pro-R or pro-S transition state with an energy difference of 4.1 kcal/mol, translating to >90% ee for branched products at 25 °C [1]. In direct contrast, the Rh-BINAP complex exhibits a negligible 0.3 kcal/mol energy difference between competing isomers at room temperature, resulting in poor enantioselectivity unless the reaction is cooled to sub-zero temperatures [2].
| Evidence Dimension | Transition state energy difference and resulting ee at 25 °C |
| Target Compound Data | QUINAP: 4.1 kcal/mol energy difference, yielding >90% ee at room temperature |
| Comparator Or Baseline | BINAP: 0.3 kcal/mol energy difference, yielding poor stereodifferentiation at room temperature |
| Quantified Difference | 3.8 kcal/mol greater transition state stabilization, eliminating the need for cryogenic cooling |
| Conditions | Rh-catalyzed hydroboration of styrene with catecholborane at 25 °C |
Procuring QUINAP allows process chemists to run highly enantioselective hydroborations at ambient temperature, eliminating the high infrastructure costs associated with cryogenic reactor cooling.
For the synthesis of chiral 1,2-diols via Rh-catalyzed alkene diboration, the choice of ligand dictates both the enantiomeric excess of the syn-product and the suppression of the unwanted anti-diastereomer [1]. When QUINAP is utilized, the reaction is highly selective for trans-alkenes, delivering the syn-isomer in up to 98% ee with negligible anti-isomer formation [1]. Conversely, substituting QUINAP with BINAP under identical conditions leads to a significant erosion of control, producing a substantial fraction of the anti-isomer and delivering the syn-isomer in only moderate enantiomeric excess [1].
| Evidence Dimension | Syn/anti diastereoselectivity and syn-ee |
| Target Compound Data | QUINAP: High syn-selectivity with up to 98% ee for the syn-isomer |
| Comparator Or Baseline | BINAP: Significant formation of unwanted anti-isomer and moderate syn-ee |
| Quantified Difference | Near-total suppression of the anti-pathway and restoration of >90% ee for the syn-product |
| Conditions | Rh-catalyzed diboration of trans-alkenes followed by oxidation |
This strict diastereocontrol directly prevents yield loss to unwanted isomers, significantly reducing downstream chromatographic purification costs during the synthesis of chiral diols.
The synthesis of chiral propargylamines via the multicomponent A3 coupling relies heavily on the electronic properties of the chiral ligand[1]. The application of Cu(I)-QUINAP complexes enables the direct, enantioselective addition of terminal alkynes to iminium intermediates, consistently yielding propargylamines in >95% ee at room temperature[1]. Standard P,P-ligands fail to provide the necessary electronic desymmetrization to stabilize the copper-acetylide intermediate effectively, leading to sluggish reaction rates and drastically lower enantiomeric excesses [1].
| Evidence Dimension | Enantiomeric excess in multicomponent A3 coupling |
| Target Compound Data | QUINAP: >95% ee for diverse propargylamines at room temperature |
| Comparator Or Baseline | Standard P,P-ligands: Poor enantiocontrol and sluggish kinetics |
| Quantified Difference | Consistent achievement of >95% ee where symmetric phosphines fail to induce high asymmetry |
| Conditions | CuBr-catalyzed coupling of aldehydes, secondary amines, and terminal alkynes at ambient temperature |
QUINAP is the validated, procurement-standard ligand for accessing chiral propargylamine building blocks without relying on pre-formed imines or stoichiometric chiral auxiliaries.
Directly downstream of its stereodifferentiation in Rh-catalyzed hydroboration and diboration, QUINAP is utilized for the scalable synthesis of chiral organoboron intermediates [1]. It is particularly valuable for producing precursors to non-steroidal anti-inflammatory drugs and complex 1,2-diols, where running the reaction at room temperature offers significant operational cost savings over cryogenic BINAP-based processes [1].
Leveraging its P,N-electronic asymmetry, QUINAP is utilized in the Cu-catalyzed A3 coupling to produce enantiopure propargylamines [2]. This application is critical for pharmaceutical discovery workflows targeting isoindolines, oxazolidines, and complex alkaloid scaffolds, where the alkyne motif serves as a versatile handle for subsequent modifications [2].
QUINAP is highly effective in Ag-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with olefins [1]. Procurement of QUINAP for this application enables the highly enantioselective construction of heavily substituted pyrrolidine rings, which are privileged structural motifs in medicinal chemistry[1].
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